5'-O-DMT-3'-O-tert-Butyldimethylsilyl-uridine-2'-CE phosphoramidite
Overview
Description
5’-O-DMT-3’-O-tert-Butyldimethylsilyl-uridine-2’-CE phosphoramidite is a modified nucleoside used in DNA synthesis . It is primarily employed for the research and development of RNA molecules required for diagnostic purposes or therapeutic interventions .
Synthesis Analysis
This compound can be converted to its 5’-DMTr-3’-CE-phosphoramidite and incorporated into pentacosanucleotides by conventional synthesis techniques .Molecular Structure Analysis
The molecular formula of this compound is C45H61N4O9PSi . The destabilizing effect on hybrid formation with a complementary strand when this P base opposes A, T, and G was found to be 3-5 kcal/mol, but 9 kcal/mol when it opposes C .Chemical Reactions Analysis
This compound is used in the synthesis of oligonucleotides for use in gene expression and viral replication studies . Brief irradiation (lambda > 360 nm, 20 min) of DNA containing the P base and piperidine treatment causes strand cleavage giving the 3’- and 5’-phosphates .Scientific Research Applications
Applications in Neuroscience and Pharmacology
Research into compounds like DMT, a naturally occurring psychedelic, has offered valuable insights into neuroscience and pharmacology. Studies have explored DMT's role as an endogenous neurotransmitter and its potential therapeutic applications, including its effects on the central nervous system and implications for treating conditions such as depression, anxiety, and substance dependence (Rodrigues, Almeida, & Vieira-Coelho, 2019). This suggests that research into specific chemical compounds can uncover novel pathways for understanding human physiology and developing new treatments.
Psychotropic Properties and Medical Applications
The psychotropic properties of DMT have been studied extensively, with research delving into its psychoactive effects and potential medical applications. Studies have examined its effects when ingested, highlighting the drug's intense psychedelic experiences and its role in traditional South American indigenous practices (Hidalgo Jiménez & Bouso, 2022). This underscores the significance of understanding the pharmacological profile of such compounds for both anthropological and clinical purposes.
Therapeutic Potential in Neurological Conditions
The therapeutic potential of DMT and related compounds in treating neurological conditions like multiple sclerosis (MS) has been a subject of research. For instance, teriflunomide, a drug used in MS treatment, has been shown to limit unwanted immune responses associated with the disease, demonstrating how specific chemical compounds can contribute to disease management and therapy (Bar-Or et al., 2014).
Vaccine Response in Immune-modulated Conditions
Investigations into the vaccine response in patients with immune-modulated conditions, such as those on disease-modifying therapies (DMTs) for MS, provide insight into how chemical compounds can influence immune responses. Research in this area helps inform vaccination strategies and adjust treatment plans to ensure efficacy and safety in vulnerable populations (Tornatore et al., 2022).
Mechanism of Action
Target of Action
The primary target of this compound, also known as 5’-O-DMT-3’-O-tert-Butyldimethylsilyl-uridine-2’-CE phosphoramidite, is the RNA molecule . It is a modified nucleoside used in the synthesis of RNA .
Mode of Action
The compound interacts with its target, the RNA molecule, through a process known as RNA synthesis . It is incorporated into the growing RNA chain during the synthesis process, thereby influencing the structure and function of the resultant RNA molecule .
Biochemical Pathways
The compound plays a crucial role in the RNA synthesis pathway . By being incorporated into the RNA molecule during synthesis, it can affect the downstream processes that are regulated by the RNA, such as gene expression and viral replication .
Result of Action
The incorporation of this compound into RNA molecules can result in the production of modified RNA . This can have various effects at the molecular and cellular levels, depending on the role of the specific RNA molecule .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-41-40(58-60(10,11)44(5,6)7)38(56-42(41)48-28-26-39(50)47-43(48)51)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40-,41-,42-,59?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVSHRLVIXPYEZ-ZMHKPELYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H61N4O9PSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100582 | |
Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001100582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
861.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129451-77-0 | |
Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129451-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001100582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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